Tucaresol - 84290-27-7

Tucaresol

Catalog Number: EVT-402774
CAS Number: 84290-27-7
Molecular Formula: C15H12O5
Molecular Weight: 272.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tucaresol (4-[2-formyl-3-hydroxyphenoxymethyl] benzoic acid) is a synthetic, low molecular weight, substituted benzaldehyde compound. [, ] It belongs to a class of Schiff base-forming molecules that exhibit immunomodulatory properties. [] Tucaresol has garnered significant interest in scientific research due to its ability to interact with biological systems, particularly the immune system and hemoglobin.

5-Hydroxymethylfurfural (5HMF)

    Compound Description: 5-Hydroxymethylfurfural (5HMF) is an organic compound derived from dehydration of sugars. It is known to form a reversible Schiff base with the N-terminus of HbS α-globin chains, similar to Tucaresol. This modification increases oxygen affinity and delays HbS polymerization. []

Voxelotor (GBT440)

    Compound Description: Voxelotor (GBT440) is an orally bioavailable therapeutic agent for sickle cell disease. It forms a reversible Schiff base adduct with globin N-termini, specifically the α-globin chain of HbS, leading to increased oxygen affinity and reduced polymerization. [, ]

Furocoumaric Acid

    Compound Description: Furocoumaric acid is a naturally occurring compound structurally similar to psoralen photooxidation products. Chemoinformatic analysis predicts a broad spectrum of pharmacological effects for furocoumaric acid. []

    Relevance: While not directly interacting with Tucaresol's mechanism of action, furocoumaric acid serves as a reference point for understanding the potential pharmacological activities of psoralen photooxidation products, which are structurally related to Tucaresol. []

Coumarinic and Benzofuranic Cycloadducts

    Compound Description: These cycloadducts are formed from the reaction of psoralen photooxidation products with cysteine and homocysteine. They exhibit a wide range of predicted pharmacological effects, as indicated by chemoinformatic analysis. []

    Relevance: Although not directly involved in Tucaresol's function, these cycloadducts highlight the potential diversity of biological activities stemming from structural modifications of compounds related to psoralen photooxidation products, which share structural similarities with Tucaresol. []

5-Formylsalicyclic Acid (5FSA)

    Compound Description: 5-Formylsalicyclic acid (5FSA) is an aromatic aldehyde similar to Tucaresol, with potential anti-sickling properties through modification of hemoglobin. []

    Relevance: 5FSA belongs to the same class of anti-sickling aromatic aldehydes as Tucaresol, suggesting a similar mechanism of action involving hemoglobin modification. The two compounds likely differ in their selectivity for specific globin chains and their overall efficacy. []

Velaresol (BW12C)

    Compound Description: Velaresol (BW12C) is another aromatic aldehyde with anti-sickling properties. Like Tucaresol, it increases the oxygen affinity of hemoglobin and delays polymerization. [, ]

    Relevance: Velaresol shares the same mechanism of action as Tucaresol, modulating oxygen affinity by modifying hemoglobin. Both compounds belong to a class of HbS-modifying, affinity-shifting drugs, but they might differ in their binding affinity, selectivity for globin chains, and potential side effects. [, ]

Source and Classification

Tucaresol is classified under immunomodulators and is recognized for its biochemical properties that facilitate interactions with hemoglobin. Its synthesis has been documented in various studies, highlighting its potential in both clinical and laboratory settings. The compound is synthesized from resorcinol or 2,6-dimethoxybenzaldehyde through versatile synthetic routes.

Synthesis Analysis

Methods and Technical Details

The synthesis of tucaresol can be achieved through several methods, with notable improvements made over traditional multi-step processes. Two efficient procedures have been developed that significantly reduce the number of steps required for its synthesis. For instance, one method involves starting from resorcinol, which allows for a streamlined process that can be scaled up for commercial production.

The proprietary two-step synthesis involves:

  1. Formation of the aldehyde: This step typically involves the conversion of a suitable precursor into a formyl derivative.
  2. Coupling reaction: The aldehyde is then reacted with a hydroxybenzene derivative to form tucaresol.

These methods not only enhance yield but also allow for the preparation of analogues of tucaresol, expanding its potential applications in medicinal chemistry .

Molecular Structure Analysis

Structure and Data

Tucaresol's molecular structure consists of a benzoic acid moiety linked to a hydroxymethyl group substituted with an aldehyde. The chemical formula is C11H10O4C_{11}H_{10}O_{4}, and it has a molecular weight of approximately 210.19 g/mol. The structure can be represented as follows:

Structure C11H10O4\text{Structure }\text{C}_{11}\text{H}_{10}\text{O}_{4}

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have confirmed its structure during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Tucaresol participates in several significant chemical reactions:

  • Schiff Base Formation: Tucaresol acts as an allosteric modulator of hemoglobin by forming a reversible Schiff base linkage with the N-terminal amine groups on the alpha chains of hemoglobin. This interaction stabilizes the oxygenated form of hemoglobin (oxyhemoglobin) and enhances its affinity for oxygen.
  • Antiviral Activity: In vitro studies have demonstrated that tucaresol exhibits antiviral properties against several viruses, including HIV and hepatitis B, by interfering with viral replication processes .

These reactions highlight tucaresol's multifaceted role in biochemical processes.

Mechanism of Action

Process and Data

The mechanism by which tucaresol exerts its effects primarily involves its interaction with hemoglobin:

  • Oxygen Affinity Modulation: By binding to hemoglobin, tucaresol increases its oxygen affinity, thus preventing the polymerization of deoxy-hemoglobin S, which is responsible for the sickling in sickle cell disease.
  • Antiviral Mechanism: Tucaresol has been shown to inhibit viral replication through mechanisms that involve modulation of cellular pathways critical for viral life cycles .

Quantitative data from studies indicate that tucaresol has an effective concentration (EC50) against various viruses around 35 µM, demonstrating its potential utility as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tucaresol exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under physiological conditions, making it suitable for oral administration.
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for similar compounds.

Further research into its material compatibility suggests it can be effectively formulated with common pharmaceutical excipients .

Applications

Scientific Uses

Tucaresol has several promising applications in scientific research and clinical practice:

  • Sickle Cell Disease Treatment: Its primary application remains in treating sickle cell disease by alleviating symptoms related to red blood cell sickling.
  • Vaccine Adjuvant: Recent studies have explored tucaresol's potential as a vaccine adjuvant due to its immunomodulatory properties, enhancing immune responses when used alongside vaccines .
  • Antiviral Agent: Its efficacy against viruses like HIV and hepatitis B positions it as a candidate for further development in antiviral therapies .
Introduction to Tucaresol

Chemical Structure and Physicochemical Properties

Tucaresol (CAS#84290-27-7) is characterized by the molecular formula C₁₅H₁₂O₅ and a molecular weight of 272.26 g/mol. Its structure features two critical pharmacophores: a benzoic acid moiety and a salicylaldehyde group connected by an ether linkage. This arrangement creates a distinctive electronic environment where the electron-withdrawing carboxylic acid and electron-donating phenolic hydroxyl groups establish a push-pull system, potentially influencing its biological interactions. The aldehyde group (–CHO) at the 2-position of the phenolic ring is particularly significant, as it enables Schiff base formation with primary amines on biological targets—a key mechanism underlying its immunomodulatory activity [2] [4] [5].

The compound presents as a solid powder with >98% purity in research-grade preparations and demonstrates stability under recommended storage conditions (dry, dark environment at 0–4°C for short-term, or –20°C for long-term storage). Tucaresol exhibits solubility in dimethyl sulfoxide (DMSO), making this solvent suitable for experimental formulations, though its aqueous solubility profile remains less characterized. Spectroscopic analysis reveals an exact mass of 272.0685 and elemental composition of carbon (66.17%), hydrogen (4.44%), and oxygen (29.38%), consistent with its molecular formula [2].

Table 1: Physicochemical Properties of Tucaresol

PropertySpecification
CAS Number84290-27-7
IUPAC Name4-((2-formyl-3-hydroxyphenoxy)methyl)benzoic acid
Molecular FormulaC₁₅H₁₂O₅
Molecular Weight272.26 g/mol
Exact Mass272.0685
AppearanceSolid powder
Purity>98%
SolubilitySoluble in DMSO
Density1.383 g/cm³
Boiling Point495°C at 760 mmHg
Flash Point189.3°C
Storage ConditionsDry, dark, 0–4°C (short-term); -20°C (long-term)
Shelf Life>3 years when stored properly

The compound's stability profile supports pharmaceutical development, with a shelf life exceeding three years under appropriate storage. Its moderate melting point (though not precisely documented in available literature) and high boiling point (495°C) indicate thermal stability compatible with standard pharmaceutical processing. The calculated partition coefficient (LogP of 2.48) suggests moderate lipophilicity, potentially influencing membrane permeability and biodistribution. The presence of multiple hydrogen bond acceptors (PSA=83.83 Ų) further impacts its solvation properties and molecular interactions [2] [4].

Historical Development and Early Therapeutic Targets

Tucaresol's development trajectory represents a compelling case of therapeutic repurposing. Initially investigated in the 1990s as an antisickling agent for sickle cell disease, early clinical studies demonstrated its capacity to increase hemoglobin oxygen affinity and reduce hemolysis in sickle cell patients. The compound's mechanism in this context involved allosteric modulation of hemoglobin polymerization—the fundamental pathology in sickle cell disease. However, clinical development for hematological indications was limited by observations of autoimmune-like symptoms at higher doses, shifting research focus toward its immunomodulatory properties [3] [5].

By the late 1990s, researchers recognized Tucaresol's potent effects on T-cell activation, leading to investigations for immunodeficiency conditions. The compound's transition to HIV therapeutics was logical given the central role of CD4+ T-cell depletion in HIV pathogenesis. A pivotal multicenter phase 1b/2a trial conducted in 2004 by GlaxoSmithKline and the University of Milan involved 24 HIV-positive patients (50% HAART-experienced, 50% treatment-naïve). This 16-week pulse dose escalation study demonstrated that Tucaresol administration—either alone or with HAART—induced significant immunological improvements: increased memory T lymphocytes in all patients, sustained elevation of naïve T lymphocytes, and enhanced env-stimulated perforin-expressing CD8+ T cells. Crucially, while Tucaresol monotherapy didn't eliminate viremia, it prevented significant HIV viral load increases, suggesting clinical stabilization [1] [3].

Table 2: Key Milestones in Tucaresol Development

PeriodDevelopment StagePrimary Therapeutic Focus
1980s-1990sPreclinical & Phase ISickle cell disease
Late 1990sMechanism elucidationImmunomodulation
Early 2000sPhase 1b/2a HIV clinical trialHIV immunotherapy
2010sAdjuvant applicationsVaccine development
2020-presentRepurposing investigationsCOVID-19 and viral lymphopenia

Parallel research explored Tucaresol's application as a vaccine adjuvant. Its Schiff base-forming capability was found to enhance antigen presentation by facilitating interactions between antigen-presenting cells and T lymphocytes. This property was leveraged in methamphetamine vaccine development, where lipidated Tucaresol (designated LT1) incorporated into liposomal formulations demonstrated superior adjuvanticity to monophosphoryl lipid A (MPLA). In murine models, LT1-containing vaccines generated antibodies with higher affinity (Kd=134nM) against methamphetamine compared to MPLA-formulated vaccines (Kd=233nM), validating its efficacy in humoral immune potentiation. The adjuvant application capitalizes on Tucaresol's ability to provide costimulatory signals to T cells without provoking excessive inflammatory responses—a valuable characteristic for vaccine design [5].

The COVID-19 pandemic stimulated renewed interest in Tucaresol as a potential countermeasure against SARS-CoV-2-induced lymphopenia. Preprint publications in 2022 proposed its utility based on mechanistic parallels between HIV and SARS-CoV-2 in CD4+ T-cell depletion. Though peer-reviewed validation remains pending, the compound's established safety profile and oral bioavailability position it as a promising candidate for clinical evaluation in viral infections characterized by immune cell depletion [3].

Rationale for Host-Targeted Antiviral Mechanisms

Tucaresol represents a paradigm shift from direct-acting antivirals to host-targeted approaches, offering theoretical advantages against viruses prone to rapid mutation and drug resistance. Its dual mechanisms comprise: (1) direct, albeit weak, antiviral activity against specific viruses; and (2) immunomodulation through CD4+ T-cell costimulation and reconstitution. The latter represents its primary therapeutic value, particularly for infections inducing lymphopenia—a hallmark of disease severity in both HIV and severe COVID-19 [1] [3].

The molecular basis of Tucaresol's immunomodulation centers on Schiff base formation between its aldehyde group and lysine ε-amino groups on CD4+ T-cell surface proteins. This transient covalent bonding triggers a specific signaling cascade involving sodium/potassium ion channel activation and cytoplasmic tyrosine phosphorylation. Consequently, T-cell receptor signaling is amplified through enhanced phosphorylation of CD3ζ and ZAP-70, lowering the activation threshold for T cells responding to antigen presentation. This mechanism effectively "primes" T cells for more efficient immune responses against viral antigens without causing generalized hyperactivation or cytokine storm—a critical safety consideration in immunomodulatory approaches [3] [5].

Table 3: Documented Antiviral Activities of Tucaresol

VirusActivity LevelEvidence Base
HIVModerate (in vivo)Phase 1b/2a clinical trial
SIV (simian)SignificantMacaque studies
Human herpes virus 6BWeak (in vitro)Pan-viral screen
Human papillomavirus 11Weak (in vitro)Pan-viral screen
Measles virusWeak (in vitro)Pan-viral screen
Hepatitis B virusWeak (in vitro)Pan-viral screen
SARS-CoV-2 (proposed)TheoreticalMechanistic extrapolation

In vitro screens have revealed broad but weak direct antiviral activity against several viruses including human herpesvirus 6B, human papillomavirus 11, measles virus, and hepatitis B virus. While the potency of these direct effects is pharmacologically modest, the compound's excellent bioavailability enables the attainment of therapeutic concentrations in vivo. More significantly, Tucaresol demonstrates synergy between its immunostimulatory properties and direct antiviral actions. This was evidenced in the HIV clinical trial where despite modest in vitro anti-HIV activity, patients exhibited stabilization of viremia—suggesting that T-cell reconstitution creates an unfavorable environment for viral replication. The compound's ability to generate naïve T cells is particularly valuable in chronic viral infections where T-cell exhaustion compromises antiviral immunity [1] [3].

The host-targeted approach offers two strategic advantages against viral diseases. First, by bolstering host immunity rather than directly inhibiting viral enzymes, Tucaresol imposes a higher genetic barrier to resistance—viruses cannot easily mutate to evade host immune responses as they can against direct-acting antivirals. Second, its mechanism against CD4+ T-cell depletion potentially applies to diverse viruses causing lymphopenia, making it a pandemic-preparedness candidate. This versatility is evidenced by ongoing investigations against SARS-CoV-2, where Tucaresol has been proposed as a potential countermeasure for COVID-19-associated lymphopenia and Long COVID immunodeficiency [3].

The chemical simplicity of Tucaresol enhances its appeal as a globally accessible therapeutic. Unlike complex biologics or intricate antiviral molecules, Tucaresol can be synthesized in two straightforward steps according to proprietary methods developed by ChemThera Sciences. This synthetic accessibility, combined with established safety data from previous clinical trials, positions Tucaresol as a viable candidate for large-scale deployment against viral epidemics affecting resource-limited regions—particularly given the disproportionate burden of diseases like HIV in Sub-Saharan Africa [1] [3].

Properties

CAS Number

84290-27-7

Product Name

Tucaresol

IUPAC Name

4-[(2-formyl-3-hydroxyphenoxy)methyl]benzoic acid

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C15H12O5/c16-8-12-13(17)2-1-3-14(12)20-9-10-4-6-11(7-5-10)15(18)19/h1-8,17H,9H2,(H,18,19)

InChI Key

XEDONBRPTABQFB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)C=O)O

Synonyms

4-(2-formyl-3-hydroxyphenoxymethyl)benzoic acid
589C80
BW 589C
BW A589C
BW-589C
BW-A589C
BWA 589C
BWA-589C
BWA589C
tucaresol

Canonical SMILES

C1=CC(=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)C=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.